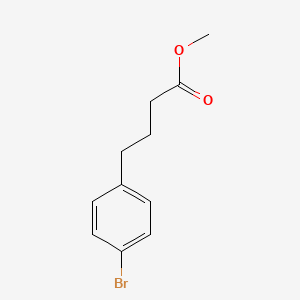

Methyl 4-(4-bromophenyl)butanoate

Descripción

Methyl 4-(4-bromophenyl)butanoate (CAS: Not explicitly provided in evidence, but structurally inferred from related compounds) is a methyl ester derivative featuring a 4-bromophenyl group attached to a butanoate backbone. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its structure combines a lipophilic bromophenyl moiety with an ester functional group, making it valuable for applications in drug design, polymer chemistry, and agrochemical synthesis .

Propiedades

IUPAC Name |

methyl 4-(4-bromophenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUMBPANDKJEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 4-(4-bromophenyl)butanoate can be synthesized through several methods. One common method involves the esterification of 4-(4-bromophenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of methyl 4-(4-bromophenyl)butanoate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-(4-bromophenyl)butanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed:

Substitution: Products depend on the nucleophile used (e.g., 4-(4-aminophenyl)butanoate).

Reduction: 4-(4-bromophenyl)butanol.

Oxidation: 4-(4-bromophenyl)butanoic acid.

Aplicaciones Científicas De Investigación

Chemistry: Methyl 4-(4-bromophenyl)butanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .

Industry: In the industrial sector, methyl 4-(4-bromophenyl)butanoate is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers and other advanced materials .

Mecanismo De Acción

The mechanism of action of methyl 4-(4-bromophenyl)butanoate involves its interaction with specific molecular targets. The bromine atom in the 4-bromophenyl group can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparación Con Compuestos Similares

Variation in Aromatic Substituents

The bromine atom on the phenyl ring distinguishes Methyl 4-(4-bromophenyl)butanoate from analogs with other substituents. Key comparisons include:

Key Findings :

- Electron-Withdrawing vs. Electron-Donating Groups : Bromine (Br) and chlorine (Cl) are electron-withdrawing, enhancing electrophilic substitution reactivity compared to the electron-donating methyl (CH₃) group. This difference impacts their utility in reactions like Suzuki couplings or nitrations .

- Steric Effects : Bromine’s larger atomic radius may reduce steric accessibility in catalytic reactions compared to smaller substituents like Cl or CH₃ .

Ester Group Variations

The choice of ester (methyl vs. ethyl) influences physicochemical properties:

Key Findings :

- Synthesis Yields : Methyl esters often exhibit faster reaction kinetics in esterifications due to smaller steric hindrance. For example, Methyl 5-methylthiophene-2-carboxylate () is synthesized in quantitative yield under mild conditions, whereas ethyl analogs may require longer reaction times .

- Biological Activity : Ethyl esters (e.g., MeCATPB in ) are metabolized more slowly in vivo, making them preferable for prodrug formulations compared to methyl esters .

Functional Group Modifications

Replacing the ester with other functional groups alters reactivity and applications:

Key Findings :

- Acid vs. Ester : The carboxylic acid derivative () is water-soluble and utilized in chiral resolution, whereas the ester form is lipid-soluble and serves as a protecting group in multi-step syntheses .

- Ketone Reactivity : Ketone-containing analogs () participate in condensation reactions, enabling access to heterocycles like triazoles () .

Actividad Biológica

Methyl 4-(4-bromophenyl)butanoate, an organic compound with the molecular formula , is an ester derived from butanoic acid featuring a para-bromophenyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article will explore its biological activity, mechanisms of action, pharmacokinetics, and applications in research and medicine.

Chemical Structure and Properties

The structure of Methyl 4-(4-bromophenyl)butanoate can be represented as follows:

The specific mechanism of action for Methyl 4-(4-bromophenyl)butanoate remains largely undefined. Current research indicates that the compound may interact with various biological targets, including enzymes and receptors, through its bromophenyl and ester functional groups. The presence of the bromine atom is believed to enhance reactivity and facilitate interactions that could lead to biological effects, although detailed studies are still required to elucidate these pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-(4-bromophenyl)butanoate are not well characterized. However, as a small molecule with an ester group, it is anticipated to be well absorbed and distributed throughout the body. The bromine atom may undergo halogen exchange reactions during metabolism, but specific metabolic pathways remain unknown .

Biological Activity

Research into the biological activity of Methyl 4-(4-bromophenyl)butanoate has suggested several potential applications:

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial activity. While direct evidence for Methyl 4-(4-bromophenyl)butanoate is limited, the presence of bromine is often associated with enhanced biological activity against various pathogens .

- Anticancer Potential : Similar compounds have shown promise in anticancer applications. For instance, structural analogs have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including histone deacetylase (HDAC) inhibition . Although specific studies on Methyl 4-(4-bromophenyl)butanoate are lacking, its structural features suggest potential for similar activities.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. This could be particularly relevant in drug development contexts where enzyme modulation is critical for therapeutic efficacy .

Comparative Analysis with Related Compounds

A comparison with structurally related compounds can provide insights into the unique properties of Methyl 4-(4-bromophenyl)butanoate:

| Compound Name | Structural Feature | Potential Biological Activity |

|---|---|---|

| Methyl 4-(3-bromophenyl)butanoate | Bromine at 3-position | Varies due to positional isomerism |

| Methyl 4-(4-chlorophenyl)butanoate | Chlorine instead of bromine | Different reactivity and potential activity |

| Methyl 4-(4-fluorophenyl)butanoate | Fluorine instead of bromine | Distinct electronic properties affecting activity |

The unique presence of the bromine atom at the para position distinguishes Methyl 4-(4-bromophenyl)butanoate from its analogs, potentially influencing its reactivity and interactions within biological systems .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.